molecular formula C13H23N3 B12861179 4-(1,5-Diethyl-3-methyl-1H-pyrazol-4-yl)piperidine

4-(1,5-Diethyl-3-methyl-1H-pyrazol-4-yl)piperidine

Cat. No.: B12861179
M. Wt: 221.34 g/mol
InChI Key: RQXCNIJDGUGAOK-UHFFFAOYSA-N
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Description

4-(1,5-Diethyl-3-methyl-1H-pyrazol-4-yl)piperidine is an organic compound that belongs to the class of pyrazole derivatives Pyrazoles are known for their diverse pharmacological properties, making them significant in medicinal chemistry

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 4-(1,5-Diethyl-3-methyl-1H-pyrazol-4-yl)piperidine typically involves the following steps:

    Formation of the Pyrazole Ring: The pyrazole ring can be synthesized through the reaction of a 1,3-diketone with hydrazine or its derivatives under acidic or basic conditions.

    Alkylation: The pyrazole ring is then alkylated using ethyl iodide to introduce the diethyl groups at the 1 and 5 positions.

    Formation of the Piperidine Ring: The final step involves the reaction of the substituted pyrazole with piperidine under reflux conditions in the presence of a suitable solvent like ethanol or toluene.

Industrial Production Methods

Industrial production of this compound would likely follow similar synthetic routes but on a larger scale, utilizing continuous flow reactors to ensure consistent quality and yield. Optimization of reaction conditions, such as temperature, pressure, and solvent choice, is crucial for maximizing efficiency and minimizing costs.

Chemical Reactions Analysis

Types of Reactions

    Oxidation: This compound can undergo oxidation reactions, typically using reagents like potassium permanganate or chromium trioxide, to form corresponding pyrazole N-oxides.

    Reduction: Reduction reactions can be performed using hydrogen gas in the presence of a palladium catalyst to reduce any unsaturated bonds within the molecule.

    Substitution: Nucleophilic substitution reactions can occur at the piperidine ring, where halogenated derivatives can be replaced by nucleophiles such as amines or thiols.

Common Reagents and Conditions

    Oxidation: Potassium permanganate in an aqueous medium.

    Reduction: Hydrogen gas with a palladium on carbon catalyst.

    Substitution: Alkyl halides in the presence of a base like sodium hydride.

Major Products

    Oxidation: Pyrazole N-oxides.

    Reduction: Saturated pyrazole derivatives.

    Substitution: Various substituted piperidine derivatives.

Scientific Research Applications

Chemistry

In chemistry, 4-(1,5-Diethyl-3-methyl-1H-pyrazol-4-yl)piperidine is used as a building block for the synthesis of more complex molecules

Biology

Biologically, this compound has shown potential as an inhibitor of certain enzymes, making it a candidate for drug development. Its pyrazole ring is known to interact with biological targets, providing a basis for its pharmacological activity.

Medicine

In medicine, derivatives of this compound are being explored for their potential therapeutic effects. Pyrazole derivatives have been studied for their anti-inflammatory, analgesic, and antipyretic properties, and this compound is no exception.

Industry

Industrially, this compound can be used in the development of agrochemicals and dyes. Its stability and reactivity make it suitable for various applications in chemical manufacturing.

Mechanism of Action

The mechanism of action of 4-(1,5-Diethyl-3-methyl-1H-pyrazol-4-yl)piperidine involves its interaction with specific molecular targets, such as enzymes or receptors. The pyrazole ring can form hydrogen bonds and hydrophobic interactions with active sites, inhibiting enzyme activity or modulating receptor function. This interaction can lead to various biological effects, depending on the target.

Comparison with Similar Compounds

Similar Compounds

    4-(1,5-Dimethyl-1H-pyrazol-4-yl)piperidine: Similar structure but with methyl groups instead of ethyl groups.

    4-(1,5-Diethyl-1H-pyrazol-4-yl)piperidine: Lacks the methyl group at the 3-position.

    4-(1,5-Diethyl-3-methyl-1H-pyrazol-4-yl)morpholine: Contains a morpholine ring instead of a piperidine ring.

Uniqueness

The uniqueness of 4-(1,5-Diethyl-3-methyl-1H-pyrazol-4-yl)piperidine lies in its specific substitution pattern, which can influence its reactivity and biological activity. The presence of both diethyl and methyl groups on the pyrazole ring, along with the piperidine moiety, provides a distinct chemical profile that can be exploited for various applications.

Properties

Molecular Formula

C13H23N3

Molecular Weight

221.34 g/mol

IUPAC Name

4-(1,5-diethyl-3-methylpyrazol-4-yl)piperidine

InChI

InChI=1S/C13H23N3/c1-4-12-13(10(3)15-16(12)5-2)11-6-8-14-9-7-11/h11,14H,4-9H2,1-3H3

InChI Key

RQXCNIJDGUGAOK-UHFFFAOYSA-N

Canonical SMILES

CCC1=C(C(=NN1CC)C)C2CCNCC2

Origin of Product

United States

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